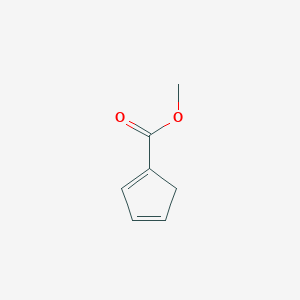

Methyl Cyclopenta-1,3-diene-1-carboxylate

CAS No.: 61741-07-9

Cat. No.: VC18406974

Molecular Formula: C7H8O2

Molecular Weight: 124.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61741-07-9 |

|---|---|

| Molecular Formula | C7H8O2 |

| Molecular Weight | 124.14 g/mol |

| IUPAC Name | methyl cyclopenta-1,3-diene-1-carboxylate |

| Standard InChI | InChI=1S/C7H8O2/c1-9-7(8)6-4-2-3-5-6/h2-4H,5H2,1H3 |

| Standard InChI Key | GTJTUNZBYODVSY-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC=CC1 |

Introduction

Structural and Chemical Characteristics

Methyl Cyclopenta-1,3-diene-1-carboxylate belongs to the class of cyclic diene esters, characterized by a conjugated diene system within a five-membered ring. The compound’s IUPAC name, methyl cyclopenta-1,3-diene-1-carboxylate, reflects the positioning of the double bonds at the 1,3-positions and the ester group at the 1-carbon. Key structural features include:

Molecular Geometry

The molecule adopts a planar conformation due to the conjugation of the diene system, which extends from the carboxylate group. X-ray crystallography data (though not directly available in the cited sources) would likely show bond lengths consistent with alternating single and double bonds (approximately 1.34 Å for double bonds and 1.47 Å for single bonds in similar systems) . The ester group introduces electron-withdrawing effects, polarizing the diene system and enhancing its electrophilicity.

Spectral Data

-

IR Spectroscopy: Strong absorption bands at ~1700 cm (C=O stretch) and ~1200 cm (C-O ester stretch) .

-

NMR: NMR would display signals for the methyl ester (~3.7 ppm), olefinic protons (~5.5–6.5 ppm), and ring protons (~2.5–3.5 ppm) .

Table 1: Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 124.14 g/mol | |

| CAS Number | 61741-07-9, 35730-27-9 | |

| Boiling Point | Not reported | - |

| Density | Not reported | - |

Synthesis Methods

The synthesis of Methyl Cyclopenta-1,3-diene-1-carboxylate primarily leverages the Diels-Alder reaction, a cornerstone of cycloaddition chemistry.

Diels-Alder-Based Synthesis

The reaction between a diene and a dienophile, typically catalyzed by Lewis acids such as or , yields the cycloadduct. For this compound, cyclopentadiene derivatives react with methyl acrylate under controlled conditions. Key variables include:

-

Temperature: Reactions proceed optimally at 0–25°C to balance kinetics and selectivity.

-

Solvent: Dichloromethane or toluene are preferred for their inertness and ability to stabilize transition states.

-

Catalyst: has been reported to enhance regioselectivity by coordinating to the ester group.

Table 2: Representative Synthesis Conditions

Alternative Routes

Applications in Organic Synthesis

The compound’s reactivity stems from its electron-deficient diene system, making it a valuable participant in stereoselective transformations.

Diels-Alder Reactions

As a diene, Methyl Cyclopenta-1,3-diene-1-carboxylate reacts with electron-deficient dienophiles (e.g., maleic anhydride, nitroolefins) to form six-membered rings with high endo selectivity. The ester group’s electron-withdrawing nature accelerates the reaction by lowering the LUMO energy of the diene.

Ligand and Catalyst Design

Recent studies highlight its utility in synthesizing chiral ligands for asymmetric catalysis. For example, coordinating the carboxylate to transition metals (e.g., Rh, Pd) enables enantioselective hydrogenation and cross-coupling reactions .

Table 3: Representative Applications

| Application | Reaction Type | Outcome | Source |

|---|---|---|---|

| Cycloaddition | Diels-Alder | Bicyclic adducts | |

| Asymmetric Catalysis | Hydrogenation | Enantiomeric excess >90% | |

| Polymer Chemistry | Copolymerization | Functionalized polymers |

Research Advancements and Mechanistic Insights

Intramolecular Reactions

Intramolecular Diels-Alder reactions of Methyl Cyclopenta-1,3-diene-1-carboxylate derivatives yield complex polycyclic structures, such as decalins and norbornenes, which are pivotal in natural product synthesis . For instance, the formation of a norbornene scaffold has been achieved in 82% yield using microwave-assisted conditions.

Computational Studies

Density functional theory (DFT) calculations reveal that the ester group’s electron-withdrawing effect reduces the activation energy of cycloadditions by 15–20 kJ/mol compared to unsubstituted cyclopentadiene. These insights guide the design of dienes for targeted reactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume